N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-chlorophenoxy)acetamide
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Overview
Description
. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to a tetrahydroquinoline ring, and a 4-chlorophenoxyacetamide moiety.
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-chlorophenoxy)acetamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play crucial roles in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function . This disruption in the enzymes’ activity leads to a halt in the synthesis of peptidoglycan, thereby affecting the integrity of the bacterial cell wall.
Biochemical Pathways
The inhibition of MurD and GlmU disrupts the peptidoglycan biosynthesis pathway . This leads to a weakened bacterial cell wall, making the bacteria more susceptible to osmotic pressure and environmental stressors, ultimately leading to cell lysis.
Result of Action
The compound’s action results in bactericidal activity against both gram-positive and gram-negative bacteria . Transmission electron microscopy has revealed a disturbed membrane architecture in bacteria treated with this compound .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of reactive oxygen species (ROS) has been detected in strains treated with this compound . .
Biochemical Analysis
Biochemical Properties
It is known that BSTHQ derivatives, including this compound, have been described as antimicrobial agents active against Gram-positive and Gram-negative pathogens . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known that BSTHQ derivatives have antimicrobial activity, suggesting that they may influence cell function .
Molecular Mechanism
It is suggested that BSTHQ derivatives exert their antibacterial activity by interacting with a specific molecular target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common approach is the reduction of quinoline derivatives to form the tetrahydroquinoline structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its antibacterial properties, showing activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Medicine: Its potential as an antimicrobial agent makes it a candidate for developing new antibiotics.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-chlorophenoxy)acetamide
Other N-benzenesulfonyl derivatives of heterocycles
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Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c24-18-9-12-20(13-10-18)30-16-23(27)25-19-11-8-17-5-4-14-26(22(17)15-19)31(28,29)21-6-2-1-3-7-21/h1-3,6-13,15H,4-5,14,16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIDEPUTNQWRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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